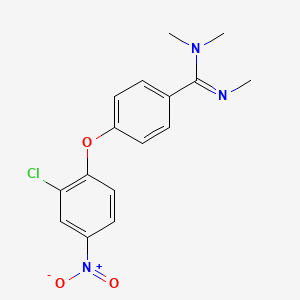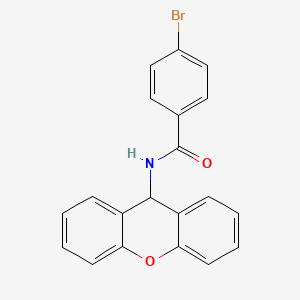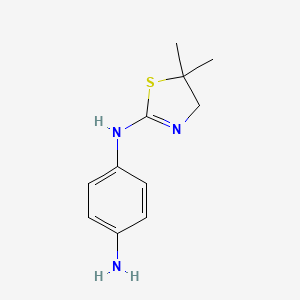
4-(2-chloro-4-nitrophenoxy)-N,N,N'-trimethylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide is a complex organic compound characterized by the presence of a chloro-nitrophenoxy group attached to a trimethylbenzenecarboximidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of the 2-chloro-4-nitrophenol intermediate. This intermediate is then reacted with appropriate reagents to introduce the trimethylbenzenecarboximidamide moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(2-chloro-4-aminophenoxy)-N,N,N’-trimethylbenzenecarboximidamide, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or pathways.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral research
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of viral replication or modulation of biochemical pathways in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-chloro-4-nitrophenoxy)piperidine hydrochloride
- 4-chloro-2-nitrophenol
- 14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide
Uniqueness
What sets 4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C16H16ClN3O3 |
|---|---|
Poids moléculaire |
333.77 g/mol |
Nom IUPAC |
4-(2-chloro-4-nitrophenoxy)-N,N,N'-trimethylbenzenecarboximidamide |
InChI |
InChI=1S/C16H16ClN3O3/c1-18-16(19(2)3)11-4-7-13(8-5-11)23-15-9-6-12(20(21)22)10-14(15)17/h4-10H,1-3H3 |
Clé InChI |
YIJHDFYBRGAPKO-UHFFFAOYSA-N |
SMILES canonique |
CN=C(C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12468003.png)


![propan-2-yl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12468013.png)

![6'-thioxospiro[indole-3,3'-[1,2,4,5]tetrazinan]-2(1H)-one](/img/structure/B12468023.png)
![Propyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12468043.png)
![6-(4-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B12468049.png)
![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12468060.png)

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12468073.png)
